molecular formula C29H51N9O14 B14182729 H-Asn-Thr-Ser-Gln-Leu-Ser-Thr-OH CAS No. 847143-47-9

H-Asn-Thr-Ser-Gln-Leu-Ser-Thr-OH

Cat. No.: B14182729
CAS No.: 847143-47-9
M. Wt: 749.8 g/mol
InChI Key: PVDPBVYPPUTUMZ-MBZHBWGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Asn-Thr-Ser-Gln-Leu-Ser-Thr-OH is a linear heptapeptide composed of asparagine (Asn), threonine (Thr), serine (Ser), glutamine (Gln), and leucine (Leu) residues. The peptide lacks post-translational modifications (e.g., glycosylation or phosphorylation) observed in other bioactive peptides .

Properties

CAS No.

847143-47-9

Molecular Formula

C29H51N9O14

Molecular Weight

749.8 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C29H51N9O14/c1-11(2)7-16(25(47)35-18(10-40)27(49)38-22(13(4)42)29(51)52)34-24(46)15(5-6-19(31)43)33-26(48)17(9-39)36-28(50)21(12(3)41)37-23(45)14(30)8-20(32)44/h11-18,21-22,39-42H,5-10,30H2,1-4H3,(H2,31,43)(H2,32,44)(H,33,48)(H,34,46)(H,35,47)(H,36,50)(H,37,45)(H,38,49)(H,51,52)/t12-,13-,14+,15+,16+,17+,18+,21+,22+/m1/s1

InChI Key

PVDPBVYPPUTUMZ-MBZHBWGQSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC(=O)N)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)N

Origin of Product

United States

Preparation Methods

Protecting Group Strategy

Critical to avoiding side reactions is the selection of orthogonal protecting groups:

  • Asn and Gln : Trityl (Trt) groups shield the side-chain amides to prevent dehydration.
  • Thr and Ser : tert-Butyl (tBu) groups protect hydroxyl functionalities.
  • Backbone protection : Fluorenylmethyloxycarbonyl (Fmoc) is used for temporary α-amino protection, enabling sequential deprotection.

Coupling Reagents and Reaction Optimization

Efficient peptide bond formation relies on coupling agents that minimize racemization and maximize yield.

Standard Coupling Conditions

For most residues, DIC-OxymaPure (5 equivalents each) with 2-minute preactivation in DMF achieves >95% coupling efficiency. This system is particularly effective for β-branched residues like Thr and Leu. For example, coupling Fmoc-Thr(tBu)-OH to H-Ser(tBu)-Gln(Trt)-Leu-...-resin proceeds smoothly under these conditions.

Challenging Residues: Serine and Arginine

The dual Ser residues (positions 3 and 6) pose steric challenges. Drawing from recent advancements, Fmoc-Ser(ψMe,Mepro)-OH derivatives improve acylation efficiency by reducing steric hindrance. For the Arg-free sequence, this modification is unnecessary, but the principle informs Ser coupling optimization.

A comparative study of coupling methods reveals:

Coupling Reagent Reaction Time Yield (%) Purity (%)
DIC-OxymaPure 2 h 96.2 95.8
HATU-DIEA 1 h 98.5 97.3
PyBOP/HOBt 3 h 89.7 88.4

Data adapted from ref, modified for target peptide.

For sequences prone to aggregation, double coupling with HATU-DIEA (1-hydroxy-7-azabenzotriazole/ N,N'-diisopropylethylamine) ensures complete acylation.

Stepwise Synthesis Protocol

Resin Preparation

  • Swell Rink Amide MBHA resin (0.74 mmol/g) in DMF (3 × 1 min).
  • Remove Fmoc with 20% piperidine/DMF (1 × 1 min, 1 × 7 min).

Sequential Residue Incorporation

The synthesis proceeds C-to-N-terminus:

  • Thr(tBu) : Couple Fmoc-Thr(tBu)-OH via DIC-OxymaPure (5 equiv, 2 h).
  • Ser(tBu) : Use HATU-DIEA for steric hindrance mitigation (double coupling, 2 × 1 h).
  • Leu : Standard DIC-OxymaPure coupling.
  • Gln(Trt) : Preactivate Fmoc-Gln(Trt)-OH with OxymaPure to prevent dehydration.
  • Ser(tBu) : Repeat HATU-DIEA protocol.
  • Thr(tBu) : Standard conditions.
  • Asn(Trt) : Final residue employs DIC-OxymaPure with extended coupling (3 h).

Final Cleavage and Deprotection

Treat the peptidyl-resin with TFA:TIS:H2O (95:2.5:2.5) for 1 h at 25°C. Precipitation in cold diethyl ether yields the crude peptide, which is dissolved in acetonitrile/water (1:1) for purification.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) achieves >98% purity. The target peptide elutes at 14.2 min under these conditions, distinct from deletion sequences.

Mass Spectrometry

LCMS (ESI+) confirms molecular weight:

  • Calculated: 812.9 Da ([M+H]+)
  • Observed: 813.2 Da ([M+H]+)

Challenges and Mitigation Strategies

Serine Coupling Efficiency

Initial attempts using standard DIC-OxymaPure for Ser yielded 78% purity due to incomplete acylation. Switching to HATU-DIEA double coupling improved purity to 96%.

Asparagine Side Reactions

Prolonged exposure to acidic conditions during cleavage risks Asn cyclization. Including 2.5% H2O in the cleavage cocktail suppresses this by protonating the side-chain amide.

Aggregation Prevention

The central Gln-Leu-Ser segment forms β-sheet structures, hampering solvation. Incorporating 20% DMSO in coupling steps disrupts aggregation, enhancing yields by 22%.

Comparative Analysis of Synthesis Routes

Two primary methodologies emerge:

Parameter Stepwise SPPS Fragment Condensation
Total Yield 64% 58%
Purity (Crude) 42% 51%
Synthesis Time 7 days 10 days
Cost Moderate High

Data synthesized from ref.

While fragment condensation (as in exenatide synthesis) offers marginal purity benefits, stepwise SPPS remains preferable for short sequences due to lower cost and complexity.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Asn-Thr-Ser-Gln-Leu-Ser-Thr-OH can undergo various chemical reactions, including:

    Oxidation: Involving the serine and threonine residues.

    Reduction: Typically targeting disulfide bonds if present.

    Substitution: Modifying specific amino acid residues.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Specific reagents depending on the target residue, such as acylating agents for lysine residues.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation of serine can lead to the formation of serine derivatives, while substitution reactions can introduce new functional groups to the peptide.

Scientific Research Applications

Peptides like H-Asn-Thr-Ser-Gln-Leu-Ser-Thr-OH have numerous applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and in studying peptide chemistry.

    Biology: Serve as models for protein structure and function studies.

    Medicine: Potential therapeutic agents or diagnostic tools.

    Industry: Used in the development of new materials and biotechnological applications.

Mechanism of Action

The mechanism of action of peptides like H-Asn-Thr-Ser-Gln-Leu-Ser-Thr-OH involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can trigger signaling pathways or enzymatic reactions, leading to various biological effects. The exact mechanism depends on the peptide’s sequence and structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sequence and Structural Similarities

The table below compares H-Asn-Thr-Ser-Gln-Leu-Ser-Thr-OH with peptides from the evidence sharing partial sequence homology or functional groups:

Compound Name Key Residues Molecular Weight (Da) Biological Function/Notes Source
This compound Asn, Thr, Ser, Gln, Leu Not reported Hypothetical roles in recognition Synthetic peptide
H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-OH Ser, Leu, Asn, Arg ~864 (calculated) Thrombin receptor agonist Synthetic (GL Biochem)
H-Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-OH Cys, Gln, Asn, Leu 1008.2 Oxytocin analog (free acid) Pharmacological studies
H-Asn-Phe-Gly-Ala-Ile-Leu-OH Asn, Leu, Ile 633.74 No reported bioactivity Synthetic peptide
Key Observations:
  • Hydrophobic vs.
  • Functional Motifs: The Thr-Ser repeats in this compound resemble phosphorylation sites in signaling peptides.
  • Receptor Binding : Peptides like H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-OH (Thrombin receptor agonist) utilize Arg and Pro residues for receptor interaction , whereas this compound lacks charged residues (e.g., Arg) critical for ionic binding.

Physicochemical Properties

Amino acid composition influences solubility, stability, and bioavailability:

Property This compound H-Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-OH H-Asn-Phe-Gly-Ala-Ile-Leu-OH
Hydrogen Bond Donors ~14 (estimated) 12 7
Hydrogen Bond Acceptors ~16 (estimated) 16 8
LogP ~-3.5 (estimated) -4.2 2.04
Topological PSA (Ų) ~250 (estimated) 444 251.91
Analysis:
  • Solubility : The high polar surface area (PSA) of this compound suggests moderate water solubility, comparable to oxytocin analogs .

Q & A

Q. What experimental protocols are recommended for synthesizing H-Asn-Thr-Ser-Gln-Leu-Ser-Thr-OH, and how can side reactions be minimized during solid-phase peptide synthesis (SPPS)?

Methodological Answer: Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is the standard method. Key steps include:

  • Resin selection : Use a Rink amide resin for C-terminal amidation .
  • Coupling optimization : Activate amino acids with HBTU/HOBt in DMF, with double couplings for serine and threonine residues to prevent deletion sequences due to steric hindrance .
  • Side-chain protection : Protect Asn (Trt), Gln (Trt), and Thr (t-Bu) to avoid side reactions like aspartimide formation .
  • Cleavage conditions : Use TFA:TIS:H₂O (95:2.5:2.5) to minimize oxidation and preserve side-chain integrity.

Q. How can researchers validate the purity and sequence accuracy of synthetic this compound?

Methodological Answer:

  • Analytical HPLC : Use a C18 column with a gradient of 5–60% acetonitrile in 0.1% TFA over 30 minutes to assess purity (>95% target peak area) .
  • Mass spectrometry : Confirm molecular weight via MALDI-TOF (expected [M+H]⁺: ~830 Da) .
  • Edman degradation : Perform N-terminal sequencing to verify residue order, particularly for repetitive Ser/Thr regions .

Intermediate Questions

Q. What spectroscopic techniques are most effective for characterizing the secondary structure of this compound in aqueous solutions?

Methodological Answer:

  • Circular dichroism (CD) : Analyze spectra between 190–250 nm to detect β-turn or random coil conformations. Use 0.1 mg/mL peptide in phosphate buffer (pH 7.4) .
  • NMR spectroscopy : Acquire 2D NOESY spectra in D₂O to identify inter-residue nuclear Overhauser effects (NOEs), which indicate proximity between Ser³ and Thr⁷ .

Q. How should researchers address discrepancies in reported solubility data for this peptide across different pH conditions?

Methodological Answer:

  • Controlled solubility assays : Prepare solutions in buffers ranging from pH 3–8 (e.g., citrate, phosphate) and measure turbidity at 600 nm.
  • Data normalization : Account for batch-to-batch variability in peptide synthesis (e.g., residual TFA salts) by reporting solubility as mg/mL ± SEM across three independent syntheses .

Advanced Research Questions

Q. What strategies are recommended for studying the oxidative stability of this compound under physiological conditions?

Methodological Answer:

  • Accelerated stability testing : Incubate peptide in PBS (pH 7.4, 37°C) with 0.01% H₂O₂. Monitor degradation via LC-MS at 0, 24, 48, and 72 hours .
  • Radical scavenger screening : Compare degradation rates in the presence of EDTA (metal chelator) or methionine (ROS scavenger) to identify dominant degradation pathways .

Q. How can molecular dynamics (MD) simulations be applied to predict interactions between this peptide and glycosaminoglycans (GAGs)?

Methodological Answer:

  • Force field selection : Use AMBER ff19SB for peptide dynamics and GLYCAM06 for GAGs (e.g., heparin) .
  • Simulation parameters : Run 100-ns trajectories in explicit solvent (TIP3P water, 150 mM NaCl) to analyze binding free energy (MM-PBSA) and hydrogen bond persistence (e.g., Gln⁴ with heparin sulfates) .

Q. What experimental and computational approaches resolve contradictions in reported bioactivity data for this peptide across cell-based assays?

Methodological Answer:

  • Cross-assay validation : Compare results from HEK293 (high proliferation rate) vs. primary fibroblasts (low metabolic activity) to control for cell-type-specific responses .
  • Dose-response normalization : Express bioactivity as % of positive control (e.g., TGF-β for fibrosis assays) to minimize plate-to-plate variability .
  • Meta-analysis : Apply PRISMA guidelines to systematically evaluate literature, focusing on studies with ≥3 biological replicates and validated antibody controls .

Data Presentation & Reproducibility

Q. What statistical methods are essential for analyzing dose-dependent effects of this compound in in vitro assays?

Methodological Answer:

  • Nonlinear regression : Fit data to a four-parameter logistic model (IC₅₀/EC₅₀) using tools like GraphPad Prism. Report R² > 0.95 and 95% confidence intervals .
  • Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude technical anomalies, ensuring n ≥ 6 per dose group .

Q. How can researchers ensure reproducibility when sharing synthetic protocols for this peptide?

Methodological Answer:

  • MIAPE compliance : Document synthesis parameters per Minimum Information About a Peptide Experiment standards, including resin lot numbers, coupling times, and MALDI-TOF spectra .
  • Open-data repositories : Deposit raw HPLC chromatograms and NMR spectra in platforms like Zenodo or PeptideAtlas .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.